4-Nitro-D-phenylalanine hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It is known that d-phenylalanine, a related compound, can interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 4-Nitro-D-phenylalanine hydrochloride is not well-understood. It is likely that the compound interacts with its targets in a manner similar to other phenylalanine derivatives. This could involve binding to the active site of enzymes or receptors, leading to changes in their function . The nitro group on the phenyl ring may also play a role in these interactions.
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the same pathways, such as the synthesis of proteins and the production of neurotransmitters like dopamine and norepinephrine .
Pharmacokinetics
It is known that amino acids like phenylalanine are generally well-absorbed in the gut and distributed throughout the body . The presence of the nitro group may affect these properties.
Result of Action
Given its structural similarity to phenylalanine, it may have similar effects, such as influencing the function of enzymes and receptors, and affecting the synthesis of proteins and neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-D-phenylalanine hydrochloride typically involves the nitration of D-phenylalanine. One common method is to react D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-D-phenylalanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Amino-D-phenylalanine hydrochloride.
Reduction: 4-Amino-D-phenylalanine hydrochloride.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-D-phenylalanine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Nitro-D-phenylalanine hydrochloride can be compared with other similar compounds such as:
4-Nitro-L-phenylalanine: Similar in structure but differs in the chirality of the amino acid.
4-Nitro-DL-phenylalanine: A racemic mixture of both D- and L-forms of 4-nitro-phenylalanine.
Uniqueness
This compound is unique due to its specific chirality (D-form) and the presence of the nitro group, which imparts distinct chemical and biological properties compared to its L-form and racemic mixture .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWOQZTJFYSEI-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679918 |
Source
|
Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147065-06-3 |
Source
|
Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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